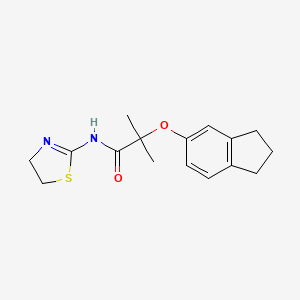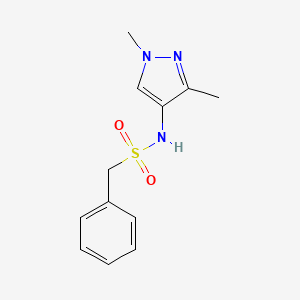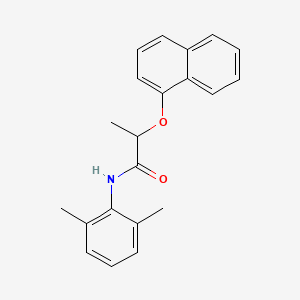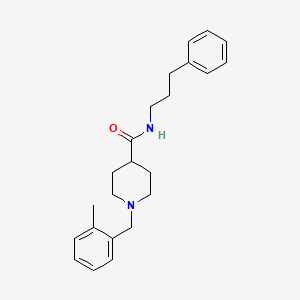![molecular formula C28H31NO5 B4621930 ethyl 6-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4621930.png)
ethyl 6-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step chemical reactions, starting from simpler precursors. For example, the compound ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate was synthesized and characterized using techniques like H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction, highlighting the intricate steps and methods required in the synthesis of such compounds (Hu et al., 2018).
Molecular Structure Analysis
The molecular structure of complex compounds is often elucidated using single-crystal X-ray diffraction, as demonstrated in studies of related compounds. The detailed structural analysis helps in understanding the spatial arrangement of atoms and the overall geometry of the molecule, which is crucial for predicting its reactivity and interactions with other molecules (Kaur et al., 2012).
Chemical Reactions and Properties
Compounds like ethyl 6-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, leveraging their active functional groups. For instance, chalcone derivative molecules, which share structural similarities, can act as activated unsaturated systems in conjugated addition reactions, exhibiting a multitude of biological activities (Kaur et al., 2012).
Scientific Research Applications
Crystal and Molecular Structure Studies
The compound's crystal and molecular structures have been studied extensively. For example, researchers have reported the crystal and molecular structures of closely related compounds, highlighting their importance in acting as activated unsaturated systems in conjugated addition reactions. These reactions are crucial for their biological activities, demonstrating the compound's relevance in synthetic chemistry and potentially in the development of pharmaceuticals (Kaur et al., 2012).
Synthesis and Pharmacological Investigation
Another area of research involving similar compounds focuses on their synthesis and pharmacological properties. For instance, fifteen new derivatives have been synthesized and tested for antihypertensive and anti-inflammatory activities. These studies suggest the compound's potential in creating new pharmacological agents, particularly for cardiovascular and inflammatory diseases (Chikhale et al., 2009).
Antimicrobial and Antioxidant Studies
Compounds with similar structures have been synthesized and evaluated for their antimicrobial and antioxidant properties. Specific derivatives demonstrated excellent antibacterial and antifungal properties, as well as significant antioxidant potential. This research points towards the compound's application in developing new antimicrobial and antioxidant agents, which could be crucial for addressing drug resistance and oxidative stress-related conditions (Raghavendra et al., 2016).
Synthetic Strategies and Chemical Analysis
Additionally, innovative synthetic strategies have been developed for indoles and related compounds, demonstrating the compound's role in advancing synthetic methodologies. These strategies enable the synthesis of indoles with diverse functionalizations, showcasing the compound's utility in organic synthesis and chemical research (Tani et al., 1996).
Corrosion Inhibition Studies
Research has also explored the use of pyran derivatives, similar to the compound , for corrosion inhibition. These derivatives were found to be effective in mitigating acid corrosion, indicating the compound's potential application in industrial settings to protect metals from corrosion (Saranya et al., 2020).
properties
IUPAC Name |
ethyl 6-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5/c1-4-33-21-12-10-19(11-13-21)20-16-24-26(25(30)17-20)23(27(29-24)28(31)34-5-2)14-9-18-7-6-8-22(15-18)32-3/h6-8,10-13,15,20,29H,4-5,9,14,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHMHMDTFUWMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=C(N3)C(=O)OCC)CCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4621847.png)
![1,8,8-trimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4621848.png)
![3-[2-(diethylamino)ethyl]-9-(methoxymethyl)-7-methyl-2-(2-nitrophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4621851.png)


![2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4621868.png)

![2,2-dibromo-N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide](/img/structure/B4621897.png)
![ethyl 4,5-dimethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4621900.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4621902.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4621913.png)
![1-[2-(2-naphthyloxy)propanoyl]azepane](/img/structure/B4621916.png)
